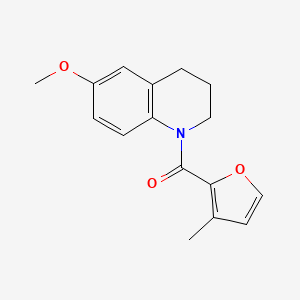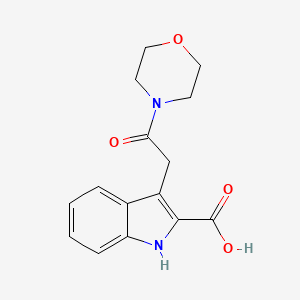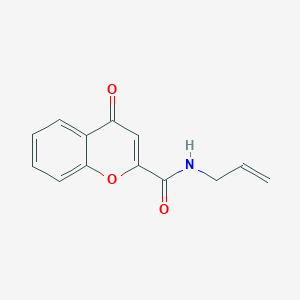
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone, also known as MQFM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MQFM is a quinoline-based molecule that has shown promising results in various biochemical and physiological assays. In
Mecanismo De Acción
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including phosphodiesterases and protein kinases. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to interact with DNA and RNA, suggesting that it may have a role in gene regulation.
Biochemical and Physiological Effects:
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has also been shown to inhibit the production of inflammatory cytokines and to reduce inflammation in animal models. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been shown to have anti-viral activity against the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various biological processes. Additionally, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone.
Direcciones Futuras
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone. One area of research is to further elucidate its mechanism of action. This will help to better understand its biological activities and potential applications. Additionally, research is needed to study the pharmacokinetics and pharmacodynamics of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone in animal models and humans. This will help to determine its potential as a therapeutic agent. Finally, research is needed to develop more potent and selective analogs of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone that can be used for specific applications.
Métodos De Síntesis
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone involves the condensation of 6-methoxy-2-nitroaniline and 3-methylfuran-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps involving the reduction of the nitro group and the formation of a quinoline ring. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone has been used in various assays to study the mechanism of action of these activities.
Propiedades
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-7-9-20-15(11)16(18)17-8-3-4-12-10-13(19-2)5-6-14(12)17/h5-7,9-10H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMQKQNYYFUNFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(3-methylfuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)
![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
